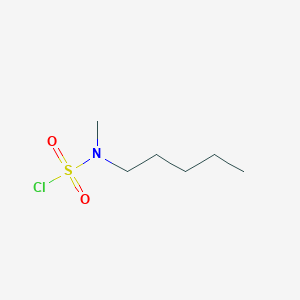
Potassium 1-cyano-1-nitro-2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethan-1-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 1-cyano-1-nitro-2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethan-1-ide (KCN-TFPE) is an organic compound with a variety of applications in scientific research. KCN-TFPE is a nitrogen-containing heterocycle that is primarily used as a catalyst in organic synthesis reactions. It is also used in biochemistry and molecular biology studies as a substrate and inhibitor of various enzymes. In addition, KCN-TFPE has been shown to have potential therapeutic applications in cancer and other diseases.
Mécanisme D'action
Potassium 1-cyano-1-nitro-2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethan-1-ide is an inhibitor of many enzymes, including proteases such as trypsin and chymotrypsin. The mechanism of action of Potassium 1-cyano-1-nitro-2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethan-1-ide involves the binding of the compound to the active site of the enzyme. This binding results in the inhibition of the enzyme’s activity.
Biochemical and Physiological Effects
Potassium 1-cyano-1-nitro-2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethan-1-ide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various proteases, such as trypsin and chymotrypsin. In addition, it has been shown to inhibit the activity of other enzymes, such as DNA polymerase, RNA polymerase, and topoisomerase. In addition, Potassium 1-cyano-1-nitro-2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethan-1-ide has been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
Potassium 1-cyano-1-nitro-2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethan-1-ide has several advantages for use in laboratory experiments. It is a relatively stable compound, with a long shelf life. In addition, it is relatively easy to synthesize and purify. Furthermore, it is relatively non-toxic, making it safe to use in laboratory experiments. However, there are some limitations to the use of Potassium 1-cyano-1-nitro-2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethan-1-ide in laboratory experiments. It is a relatively expensive compound, which can limit its use in experiments. In addition, it is a relatively weak inhibitor of some enzymes, which can limit its usefulness in certain experiments.
Orientations Futures
There are several potential future directions for the use of Potassium 1-cyano-1-nitro-2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethan-1-ide in scientific research. One potential application is in the development of novel therapeutic agents for the treatment of cancer and other diseases. In addition, Potassium 1-cyano-1-nitro-2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethan-1-ide could be used to study the structure and function of proteins and nucleic acids. Furthermore, Potassium 1-cyano-1-nitro-2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethan-1-ide could be used to study the activity of various enzymes, such as proteases, DNA polymerase, RNA polymerase, and topoisomerase. Finally, Potassium 1-cyano-1-nitro-2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethan-1-ide could be used to develop new catalysts for organic synthesis reactions.
Méthodes De Synthèse
Potassium 1-cyano-1-nitro-2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethan-1-ide can be synthesized by the condensation of 4-(trifluoromethyl)aniline with nitromethane in the presence of potassium hydroxide. The reaction is carried out in an aqueous solution at a temperature of 80-90 °C and a pressure of 1-2 atm. The resulting product is then purified by recrystallization from ethanol.
Applications De Recherche Scientifique
Potassium 1-cyano-1-nitro-2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethan-1-ide is used in a variety of scientific research applications. It is commonly used as a catalyst in organic synthesis reactions. It is also used in biochemistry and molecular biology studies as a substrate and inhibitor of various enzymes. For example, it has been used to study the activity of various proteases, such as trypsin and chymotrypsin. In addition, Potassium 1-cyano-1-nitro-2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethan-1-ide has been used in studies of the structure and function of proteins and nucleic acids.
Propriétés
IUPAC Name |
potassium;[2-nitro-3-oxo-3-[4-(trifluoromethyl)anilino]prop-1-enylidene]azanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N3O3.K/c11-10(12,13)6-1-3-7(4-2-6)15-9(17)8(5-14)16(18)19;/h1-4H,(H,15,17);/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYDTLXWBFWSSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)C(=C=[N-])[N+](=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3KN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1263303-96-3 |
Source


|
| Record name | potassium {[4-(trifluoromethyl)phenyl]carbamoyl}methanecarbonimidoyl cyanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(3-amino-4-chlorophenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione](/img/structure/B6614296.png)

![3-[(pyrazin-2-yl)sulfamoyl]benzoic acid](/img/structure/B6614298.png)


![6-(4-fluorophenoxy)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B6614321.png)




